molecular formula C17H14ClN3O2 B5337081 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

Cat. No.: B5337081
M. Wt: 327.8 g/mol
InChI Key: ZXOXSEZUPKISNC-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide, commonly known as CPOP, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. CPOP is a highly selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism.

Mechanism of Action

CPOP is a highly selective inhibitor of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide, which is a key regulator of insulin signaling and glucose metabolism. This compound dephosphorylates the insulin receptor and other downstream signaling molecules, leading to the attenuation of insulin signaling. CPOP binds to the catalytic site of this compound and inhibits its activity, leading to the enhancement of insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
CPOP has been shown to improve glucose tolerance and insulin sensitivity in animal models. In addition, CPOP has been shown to have anti-inflammatory and anti-cancer properties. CPOP has also been used as a tool compound to study the role of this compound in various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPOP is its high selectivity for N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide, which allows for the specific inhibition of this enzyme without affecting other phosphatases. CPOP has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life. However, one of the limitations of CPOP is its relatively low potency, which requires high concentrations to achieve significant inhibition of this compound.

Future Directions

For the study of CPOP include the development of more potent and selective N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide inhibitors and the investigation of its therapeutic potential in metabolic disorders.

Synthesis Methods

The synthesis of CPOP involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials are 4-chlorobenzyl alcohol, 3-amino-1,2,4-oxadiazole, and N-methylbenzamide. The reaction involves the use of a coupling agent and a base to form the final product. The yield of CPOP can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.

Scientific Research Applications

CPOP has been extensively studied for its potential applications in scientific research. One of the main areas of focus is the regulation of insulin signaling and glucose metabolism. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is a negative regulator of insulin signaling, and its inhibition by CPOP has been shown to improve glucose tolerance and insulin sensitivity in animal models. CPOP has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, CPOP has been used as a tool compound to study the role of this compound in various biological processes.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-21(17(22)13-5-3-2-4-6-13)11-15-19-16(20-23-15)12-7-9-14(18)10-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOXSEZUPKISNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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